molecular formula C19H28N6O2 B11005759 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11005759
M. Wt: 372.5 g/mol
InChI Key: WXHGHYFWLQXJJJ-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyrimidinyl group and a carboxamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidinyl group, and the attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities.

By understanding the properties and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.

Properties

Molecular Formula

C19H28N6O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H28N6O2/c26-17(20-10-7-16-5-2-1-3-6-16)15-23-19(27)25-13-11-24(12-14-25)18-21-8-4-9-22-18/h4-5,8-9H,1-3,6-7,10-15H2,(H,20,26)(H,23,27)

InChI Key

WXHGHYFWLQXJJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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